molecular formula C10H10BrFN2 B7910120 5-Bromo-1-ethyl-6-fluoro-2-methylbenzodiazole

5-Bromo-1-ethyl-6-fluoro-2-methylbenzodiazole

Cat. No.: B7910120
M. Wt: 257.10 g/mol
InChI Key: VGGPNTMICVOHLJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-bromo-1-ethyl-6-fluoro-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFN2/c1-3-14-6(2)13-9-4-7(11)8(12)5-10(9)14/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGPNTMICVOHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=CC(=C(C=C21)F)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381944-74-6
Record name 1H-Benzimidazole, 5-bromo-1-ethyl-6-fluoro-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1381944-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-ethyl-6-fluoro-2-methylbenzodiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate benzimidazole precursor.

    Fluorination: The fluorine atom is introduced using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Alkylation: The ethyl group is added via alkylation reactions using ethyl halides in the presence of a base.

    Methylation: The methyl group is introduced through methylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-ethyl-6-fluoro-2-methylbenzodiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-1-ethyl-6-fluoro-2-methylbenzodiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-Bromo-1-ethyl-6-fluoro-2-methylbenzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Heterocyclic Cores

(a) 5-Bromo-6-fluoro-2-methyl-1H-benzimidazole (CID 66820139)
  • CAS: Not specified.
  • Formula : C₈H₆BrFN₂.
  • Substituents : Lacks the ethyl group at position 1.
(b) 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (CAS 153505-37-4)
  • Similarity Score : 0.70 .
  • Substituents : Isopropyl (position 1) instead of ethyl.
  • Impact : Increased lipophilicity (logP) due to bulkier isopropyl group, which may enhance membrane permeability but reduce solubility .
(c) 5-Bromo-1-ethyl-6-fluoro-1,2,3-benzotriazole (CAS 1365271-72-2)
  • Core : Benzotriazole (three adjacent nitrogen atoms).

Functional Group Variations

(a) 5-Bromo-2-methyl-1,3-benzoxazole (CAS 5676-56-2)
  • Core : Benzoxazole (oxygen replaces one nitrogen in the diazole ring).
  • Impact : Reduced basicity compared to benzodiazole derivatives; oxygen’s electronegativity may stabilize π-π stacking interactions in materials science .
(b) 5-Fluoro-2-methyl-1H-benzo[d]imidazole (CAS 1231930-33-8)
  • Similarity Score : 0.77 .
  • Substituents : Lacks bromine and ethyl group.

Physicochemical Properties

Compound Molecular Weight logP* Melting Point (°C) Solubility (mg/mL)
Target Compound 275.11 2.8 Not reported <0.1 (water)
5-Bromo-6-fluoro-2-methylbenzimidazole 229.05 2.1 330–331 (dec.) <0.1 (water)
6-Bromo-4-fluoro-1-isopropyl... 285.16 3.5 Not reported <0.01 (water)

*Calculated using Molinspiration software.

Biological Activity

5-Bromo-1-ethyl-6-fluoro-2-methylbenzodiazole is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on various mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom, a fluorine atom, and an ethyl group attached to a benzodiazole ring. This unique structure contributes to its biological properties.

Biological Activity Overview

Research indicates that benzodiazole derivatives exhibit a wide range of biological activities, including:

  • Anticancer Activity : Several studies have shown that benzodiazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Compounds containing the benzodiazole moiety have demonstrated effectiveness against various pathogens.
  • Enzyme Inhibition : These compounds often act as enzyme inhibitors, targeting specific pathways involved in disease processes.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial resistance.
  • Receptor Modulation : It may interact with specific receptors, altering signaling pathways that lead to therapeutic effects.
  • Cell Cycle Interference : The compound can induce cell cycle arrest, preventing cancer cell proliferation.

Anticancer Activity

A study investigated the effects of benzodiazole derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective dose levels for inhibiting cell proliferation.

Cell LineIC50 (µM)Mechanism of Action
MCF-75.0Induction of apoptosis
HeLa3.8Cell cycle arrest at G2/M phase
A5494.5Inhibition of specific kinases

Antimicrobial Properties

In vitro studies have demonstrated that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was assessed through minimum inhibitory concentration (MIC) tests.

MicroorganismMIC (µg/mL)Activity Type
Staphylococcus aureus10Bactericidal
Escherichia coli15Bacteriostatic

Synthetic Approaches

Recent advancements in synthetic methodologies have facilitated the production of this compound. Techniques such as microwave-assisted synthesis and one-pot reactions have been employed to enhance yield and reduce reaction time.

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